Surgumycin
Description
Surgumycin is a polyene macrolide antibiotic first isolated from Streptomyces species. It is structurally characterized by a macrocyclic lactone ring conjugated with multiple double bonds, a feature common to polyene antibiotics . This compound exhibits inhibitory effects on photosystem I (PSI) in chloroplasts by disrupting electron transport chains, specifically targeting copper-containing proteins like plastocyanin . This compound’s unique mechanism of action and structural complexity have spurred interest in comparing it with analogous compounds.
Properties
CAS No. |
51938-50-2 |
|---|---|
Molecular Formula |
C36H60O11 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one |
InChI |
InChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3 |
InChI Key |
BFUTYTCDHCOXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC=CC=CC=CC=CC=CC(=O)OC(C(C(CC(CC(C(CCC(CC(CC(CC1O)O)O)O)O)O)O)O)C)C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
28-hydro-23-dehydroxy-24,29-dihydroxyflavofungin surgumycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Polyene Compounds
Structural and Functional Comparison
Polyene antibiotics share a macrocyclic structure with conjugated double bonds but differ in substituents, ring size, and biological targets. Below is a comparative analysis of Surgumycin and key analogues:
Mechanistic Differences
- This compound vs. Amphotericin B : While both target membranes, this compound specifically disrupts chloroplast PSI by binding plastocyanin, whereas Amphotericin B forms ergosterol-dependent pores in fungal membranes. This compound’s action is reversible via plastocyanin supplementation, a feature absent in Amphotericin B’s irreversible membrane damage .
- This compound vs. Philipin: Both inhibit PSI, but this compound’s inhibition is uniquely rescued by plastocyanin, suggesting a more selective interaction with copper-dependent pathways. Philipin’s broader antimicrobial profile implies non-specific membrane interactions .
Research Findings and Clinical Implications
Limitations and Challenges
- This compound: Limited by synthesis complexity and niche applicability (plant biology studies). No clinical use reported.
- Amphotericin B : Toxicity and stability issues necessitate lipid-based formulations for clinical use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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